molecular formula C4H9NO B089466 Isobutyraldehyde oxime CAS No. 151-00-8

Isobutyraldehyde oxime

Cat. No. B089466
CAS RN: 151-00-8
M. Wt: 87.12 g/mol
InChI Key: SYJPAKDNFZLSMV-HWKANZROSA-N
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Description

Isobutyraldehyde oxime is an aldoxime derived from 2-methylpropanal . It is functionally related to isobutyraldehyde . Isobutyraldehyde undergoes asymmetric Michael addition reaction with β-nitroalkenes to give quaternary carbon-containing nitroalkanes .


Synthesis Analysis

Isobutyraldehyde oxime can be synthesized biotechnologically using greenhouse gas as C1 feedstocks . A visible-light-mediated three-component reaction for synthesis of oxime esters has been reported. Aldehydes, aniline, and N-hydroxyphthalimide (NHPI) esters were used as substrates in this three-component reaction .


Molecular Structure Analysis

The molecular formula of Isobutyraldehyde is C4H8O and that of Isobutyraldehyde oxime is C4H9NO . Oximes represent an important class of organic compounds with a wide range of practical applications .


Chemical Reactions Analysis

Hydrogenation of the aldehyde gives isobutanol. Oxidation gives methacrolein or methacrylic acid. Condensation with formaldehyde gives hydroxypivaldehyde .


Physical And Chemical Properties Analysis

The average mass of Isobutyraldehyde is 72.106 Da and that of Isobutyraldehyde oxime is 87.120 Da . The density of Isobutyraldehyde is 0.8±0.1 g/cm3 .

Scientific Research Applications

Anticancer and Anti-Inflammatory Potential

Isobutyraldehyde oxime, like other oximes, has been studied for its potential in anticancer and anti-inflammatory therapies. Oximes can act as kinase inhibitors, targeting over 40 different kinases which are crucial in the regulation of cellular processes. These include AMP-activated protein kinase (AMPK), phosphatidylinositol 3-kinase (PI3K), and cyclin-dependent kinase (CDK). By inhibiting these kinases, Isobutyraldehyde oxime may contribute to the development of new therapeutic strategies for treating cancer and inflammation .

Enzyme Inhibition

This compound has shown promise as an inhibitor of various enzymes such as lipoxygenase 5, human neutrophil elastase, and proteinase 3. These enzymes are involved in inflammatory responses and other physiological processes. By inhibiting their activity, Isobutyraldehyde oxime could be used to modulate these processes for therapeutic benefit .

Antimicrobial Activity

Oxime compounds, including Isobutyraldehyde oxime, have been associated with antimicrobial properties. Their structure allows them to interact with microbial enzymes and receptors differently than other compounds, potentially leading to the development of new antimicrobial drugs .

Antidepressant Effects

The structural characteristics of oximes make them candidates for antidepressant drug development. Isobutyraldehyde oxime’s ability to form hydrogen bonds due to its oxime group could be exploited to create compounds with antidepressant activities .

Biomanufacturing

Isobutyraldehyde oxime plays a role in the biomanufacturing of oxo chemicals from C1 feedstocks. This process is part of a broader effort to develop carbon- and nitrogen-neutral production methods for various chemicals, contributing to more sustainable industrial practices .

Agricultural Applications

Oxime compounds have been explored for their herbicidal activities. The unique reactivity of the oxime group in Isobutyraldehyde oxime could be utilized to develop new herbicides that target specific pathways in plant metabolism .

Mechanism of Action

Target of Action

Isobutyraldehyde oxime, also known as Isobutylaldoxime, primarily targets kinases . It has been shown to inhibit over 40 different kinases, including AMP-activated protein kinase (AMPK), phosphatidylinositol 3-kinase (PI3K), cyclin-dependent kinase (CDK), and others . These kinases play crucial roles in cellular processes such as cell growth, metabolism, and apoptosis.

Mode of Action

The oxime group in Isobutyraldehyde oxime contains two H-bond acceptors (nitrogen and oxygen atoms) and one H-bond donor (OH group), which may lead to a significantly different mode of interaction with receptor binding sites compared to corresponding carbonyl compounds . This unique feature allows it to interact effectively with its kinase targets, inhibiting their activity and thus altering cellular processes .

Biochemical Pathways

Isobutyraldehyde oxime affects several biochemical pathways due to its broad-spectrum kinase inhibition. For instance, it can inhibit the AMPK and PI3K pathways, which are involved in cellular energy homeostasis and cell growth, respectively . Additionally, it can inhibit the cyclin-dependent kinase (CDK) pathway, which plays a crucial role in cell cycle regulation .

Pharmacokinetics

Oxime salts can be regarded as pro-drugs with better bioavailability than the parent oximes .

Result of Action

The inhibition of various kinases by Isobutyraldehyde oxime can lead to a range of molecular and cellular effects. For example, the inhibition of AMPK can affect cellular energy balance, while the inhibition of PI3K can impact cell growth and survival . These effects can potentially be harnessed for therapeutic purposes, such as in the treatment of cancer or inflammatory diseases .

Safety and Hazards

Isobutyraldehyde oxime should be used for R&D purposes only and not for medicinal, household or other use . It is recommended to wear personal protective equipment/face protection and avoid contact with skin, eyes or clothing .

Future Directions

The oxime ligation is a valuable bioorthogonal conjugation reaction but with limited compatibility with disulfide-rich peptides/proteins and time-sensitive applications . Oximes have been reported with useful pharmaceutical properties, including compounds with antibacterial, anticancer, anti-arthritis, and anti-stroke activities . The use of a visible-light-mediated reaction to yield oxime esters can be a promising strategy .

properties

IUPAC Name

(NE)-N-(2-methylpropylidene)hydroxylamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H9NO/c1-4(2)3-5-6/h3-4,6H,1-2H3/b5-3+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SYJPAKDNFZLSMV-HWKANZROSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C=NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)/C=N/O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H9NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

87.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Isobutyraldehyde oxime

CAS RN

151-00-8
Record name 2-Methylpropanal oxime
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000151008
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Propanal, 2-methyl-, oxime
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Isobutyraldehyde oxime
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.005.255
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Record name 2-METHYLPROPANAL OXIME
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5EW54CL2K7
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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